Evodol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

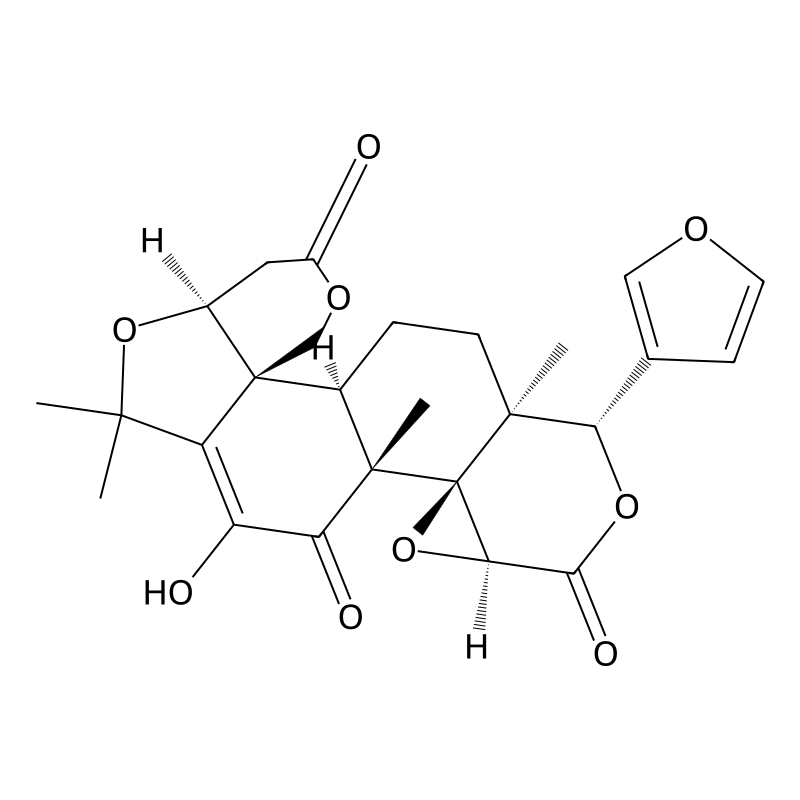

Evodol, scientifically known as 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-ol, is a naturally occurring compound primarily found in the fruit of the plant Evodia rutaecarpa, also known as Sichuan pepper. This compound is notable for its structural characteristics, which include a benzofuran core that contributes to its biological activities. Evodol has drawn attention for its potential therapeutic properties, particularly in the fields of pharmacology and toxicology.

Evodol exhibits a range of biological activities that have been studied extensively. Research indicates that it possesses anti-inflammatory properties, making it a candidate for treating conditions like atopic dermatitis and psoriasis. In vitro studies have shown that evodol can suppress inflammatory responses in human keratinocytes and improve symptoms in animal models of dermatitis . Additionally, evodol has been reported to interact with various enzymes, including cytochrome P450 3A, suggesting potential implications for drug metabolism and detoxification processes .

The synthesis of evodol can be achieved through several methods:

- Demethylation of Evodone: This involves converting evodone into evodol using reagents such as sodium borohydride under controlled alkaline conditions. The process typically yields a viscous oil form of evodol .

- Extraction from Natural Sources: Evodol can also be isolated from Evodia rutaecarpa through extraction techniques using solvents like methanol or ethanol followed by purification processes such as chromatography .

- Chemical Modifications: Further modifications can enhance its yield and purity, including recrystallization from ethanol-water mixtures after initial extraction.

Evodol has several applications across various fields:

- Pharmaceuticals: Due to its anti-inflammatory and potential analgesic properties, evodol is being explored for inclusion in formulations aimed at treating skin disorders and other inflammatory conditions.

- Insect Repellents: Recent studies have identified derivatives of evodone (closely related to evodol) as effective insect repellents, particularly against mosquitoes, highlighting its potential use in pest control products .

- Cosmetics: Given its skin-soothing properties, evodol may find applications in cosmetic formulations aimed at reducing inflammation and irritation.

Evodol shares structural and functional similarities with several other compounds derived from Evodia rutaecarpa. Here are some comparable compounds:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| Evodiamine | Alkaloid | Anti-inflammatory, analgesic |

| Rutaecarpine | Alkaloid | Antioxidant, anti-allergic |

| Dehydroevodiamine | Alkaloid | Antimicrobial |

| Hydroxyevodiamine | Alkaloid | Anti-inflammatory |

| Limonin | Flavonoid | Antioxidant |

Uniqueness of Evodol: While many of these compounds exhibit anti-inflammatory properties, evodol’s specific mechanism of action involving cytochrome P450 inhibition sets it apart. Its ability to modulate enzyme activity suggests potential for broader pharmacological applications compared to other similar compounds.

Phytochemical Occurrence in Euodia rutaecarpa Variants

Evodol represents a significant limonoid compound within the Euodia rutaecarpa species complex, with its molecular formula C₂₆H₂₈O₉ and molecular weight of 484.5 g/mol [1]. The compound has been systematically identified across multiple variants of Euodia rutaecarpa, demonstrating notable distribution patterns that reflect the genetic diversity within this taxonomically complex species [2].

The primary source of Evodol is Tetradium ruticarpum (formerly Euodia rutaecarpa), where it occurs naturally in the dried and nearly ripe fruits alongside other limonoid compounds including limonin and evolimorutanin [3]. Recent comprehensive metabolomic analyses have revealed that Euodia rutaecarpa exhibits the highest alkaloid accumulation among eleven analyzed Euodia species, with Evodol being specifically concentrated in the fruit tissues [17].

Table 1: Evodol Distribution in Euodia rutaecarpa Variants

| Variant | Plant Part | Detection Method | Relative Abundance | Reference Citation |

|---|---|---|---|---|

| E. rutaecarpa var. bodinieri | Dried fruits | Spectroscopic analysis | High | [22] |

| E. rutaecarpa (standard form) | Fruits | High Performance Liquid Chromatography | Moderate to High | [12] |

| Tetradium ruticarpum | Nearly ripe fruits | Mass spectrometry | Confirmed presence | [13] |

The variant Euodia rutaecarpa var. bodinieri has been particularly well-studied for its limonoid content, with researchers successfully isolating Evodol alongside newly discovered compounds such as evorubodinin [22]. This variant demonstrates enhanced secondary metabolite production compared to the standard form, suggesting genetic factors that influence limonoid biosynthesis pathways [22].

Phytochemical investigations have consistently identified Evodol in association with other structurally related limonoids, including shihulimonin A1, evodirutaenin, and rutaevin [4]. The co-occurrence of these compounds suggests shared biosynthetic origins and common regulatory mechanisms controlling their production within Euodia rutaecarpa tissues [4].

Biogenetic Relationships Within Rutaceae Family Compounds

The biosynthetic pathway leading to Evodol formation follows the characteristic limonoid biosynthetic route common to Rutaceae family members [18]. The initial steps involve the cyclization of oxidosqualene by specific oxidosqualene cyclases, followed by extensive cytochrome P450-mediated oxidations that create the complex tetracyclic framework characteristic of limonoids [18].

Table 2: Key Enzymes in Rutaceae Limonoid Biosynthesis

| Enzyme Class | Specific Enzyme | Function | Substrate | Product |

|---|---|---|---|---|

| Oxidosqualene Cyclase | CsOSC1 | Initial cyclization | Oxidosqualene | Tirucalla-7,24-dien-3β-ol |

| Cytochrome P450 | CsCYP71CD1 | Oxidation | Tirucalla derivative | Intermediate |

| Cytochrome P450 | CsCYP71BQ4 | Further oxidation | Previous intermediate | Melianol |

| Cytochrome P450 | CsCYP716AC1 | Baeyer-Villiger oxidation | Protolimonoid | A-ring lactone formation |

The biogenetic relationship between Evodol and other Rutaceae limonoids reflects the evolutionary conservation of biosynthetic machinery across the family [20]. Phylogenetic analyses have demonstrated that Rutaceae limonoids, including Evodol, derive from nomilin-type intermediates through a series of oxidative transformations that distinguish them from Meliaceae-derived limonoids [20].